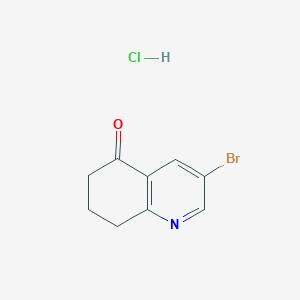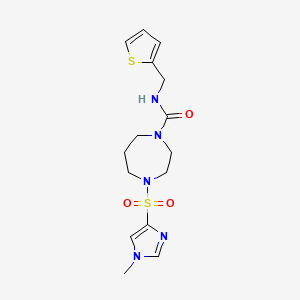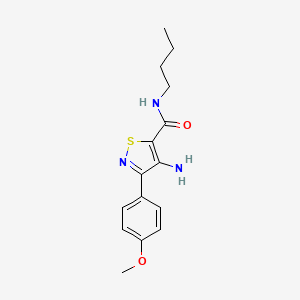
4-amino-N-butyl-3-(4-methoxyphenyl)isothiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-amino-N-butyl-3-(4-methoxyphenyl)isothiazole-5-carboxamide” is a complex organic molecule that likely contains an isothiazole ring, a common structural motif in many pharmaceuticals and biologically active compounds . The presence of the methoxyphenyl and carboxamide groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via reactions involving amines and cyanoacetates . The use of powerful reducing agents like sodium borohydride (NaBH4) is common in these reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . These techniques can provide detailed information about the molecular structure and the nature of the chemical bonds within the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, given the presence of reactive functional groups such as the amino group and the carboxamide group . These groups could participate in condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study focused on the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) on mild steel in a hydrochloric acid medium. This compound demonstrated significant corrosion inhibition, with efficiency reaching up to 98% at certain concentrations. The adsorption of 4-MAT on steel surfaces follows Langmuir's isotherm, suggesting a strong and effective inhibition process through chemisorption (Bentiss et al., 2009).
Cytotoxicity and Anticancer Activity
Another study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds were found to exhibit potential as anticancer agents, highlighting the importance of structural modification for enhancing biological activity (Hassan et al., 2014).
Antimicrobial Activities
Research on 1,2,4-Triazole derivatives revealed their antimicrobial properties. Novel compounds synthesized from primary amines showed good to moderate activities against various microorganisms, indicating the potential of such molecules in developing new antimicrobial agents (Bektaş et al., 2007).
Inhibitory Effects on Enzymes
A study on 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors revealed that these compounds exhibit significant inhibitory activity in vitro. One compound, in particular, showed higher activity than the reference compound, rivastigmine, demonstrating the potential for treating diseases associated with cholinergic dysfunction (Zhang et al., 2019).
Potential in Pain Management
The 3-phenyl-5-isothiazole carboxamides were investigated as allosteric antagonists of mGluR1, showing promising results in models of persistent pain. These findings suggest a new avenue for the development of pain management therapies (Fisher et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-N-butyl-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-4-9-17-15(19)14-12(16)13(18-21-14)10-5-7-11(20-2)8-6-10/h5-8H,3-4,9,16H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWIICKJOOPRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2720829.png)

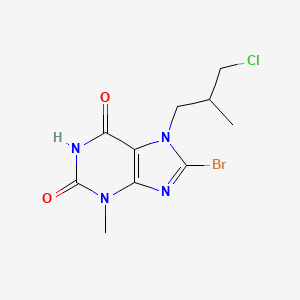

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea](/img/structure/B2720834.png)

![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)

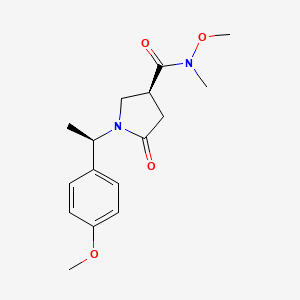

![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/no-structure.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
